molecular formula C15H25N7O4S3 B590409 N1,N1'-[2,4-Thiazolediylbis(methylenethio-2,1-ethanediyl)]bis(N'-methyl-2-nitro-1,1-ethenediamine) CAS No. 1193434-62-6

N1,N1'-[2,4-Thiazolediylbis(methylenethio-2,1-ethanediyl)]bis(N'-methyl-2-nitro-1,1-ethenediamine)

Cat. No.: B590409
CAS No.: 1193434-62-6
M. Wt: 463.6 g/mol
InChI Key: FTNQKBSMOMALCH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N1,N1'-[2,4-Thiazolediylbis(methylenethio-2,1-ethanediyl)]bis(N'-methyl-2-nitro-1,1-ethenediamine) involves complex organic reactions. The synthetic route typically includes the formation of the thiazole ring and the subsequent attachment of nitroethenediamine groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the compound. Industrial production methods are designed to minimize the formation of impurities, but N1,N1'-[2,4-Thiazolediylbis(methylenethio-2,1-ethanediyl)]bis(N'-methyl-2-nitro-1,1-ethenediamine) is isolated and characterized as part of quality control processes .

Chemical Reactions Analysis

N1,N1'-[2,4-Thiazolediylbis(methylenethio-2,1-ethanediyl)]bis(N'-methyl-2-nitro-1,1-ethenediamine) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Scientific Research Applications

N1,N1'-[2,4-Thiazolediylbis(methylenethio-2,1-ethanediyl)]bis(N'-methyl-2-nitro-1,1-ethenediamine) is primarily used in pharmaceutical research and quality control. It serves as a reference standard for the identification and quantification of impurities in Nizatidine formulations. This ensures the safety and efficacy of the drug. Additionally, it is used in analytical method development and validation, helping researchers to establish robust and reliable testing procedures .

Mechanism of Action

The mechanism of action of N1,N1'-[2,4-Thiazolediylbis(methylenethio-2,1-ethanediyl)]bis(N'-methyl-2-nitro-1,1-ethenediamine) is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. its structure suggests that it may interact with similar molecular targets as Nizatidine, such as histamine H2 receptors. Further research is needed to elucidate its specific molecular pathways .

Comparison with Similar Compounds

N1,N1'-[2,4-Thiazolediylbis(methylenethio-2,1-ethanediyl)]bis(N'-methyl-2-nitro-1,1-ethenediamine) can be compared with other impurities found in histamine H2 receptor antagonists. Similar compounds include:

Properties

CAS No.

1193434-62-6

Molecular Formula

C15H25N7O4S3

Molecular Weight

463.6 g/mol

IUPAC Name

1-N-methyl-1-N'-[2-[[2-[2-[[1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine

InChI

InChI=1S/C15H25N7O4S3/c1-16-13(7-21(23)24)18-3-5-27-9-12-10-29-15(20-12)11-28-6-4-19-14(17-2)8-22(25)26/h7-8,10,16-19H,3-6,9,11H2,1-2H3

InChI Key

FTNQKBSMOMALCH-UHFFFAOYSA-N

SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CSCCNC(=C[N+](=O)[O-])NC

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CSCCNC(=C[N+](=O)[O-])NC

Synonyms

Nizatidine EP Impurity F; 

Origin of Product

United States

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